10-Fold Greater Potency than Cyproheptadine in Inhibiting (Pro)Insulin Synthesis
In isolated rat pancreatic islets, desmethylcyproheptadine (DMCPH) exhibited a 10-fold higher potency than its parent drug, cyproheptadine (CPH), in inhibiting the biosynthesis of (pro)insulin [1]. This effect was quantified by measuring the incorporation of ³H-leucine into (pro)insulin. The inhibition was specific to (pro)insulin synthesis, as the synthesis of other islet proteins remained unaffected. This finding is critical because it demonstrates that DMCPH, rather than the parent drug, is a primary driver of CPH-induced insulin depletion, a known side effect in vivo.
| Evidence Dimension | Inhibition of (pro)insulin synthesis |
|---|---|
| Target Compound Data | 10x more potent than CPH |
| Comparator Or Baseline | Cyproheptadine (CPH) (baseline potency defined as 1x) |
| Quantified Difference | 10-fold higher potency |
| Conditions | Isolated pancreatic islets from 50-day-old rats; ³H-leucine incorporation assay. |
Why This Matters
Researchers studying the mechanisms of cyproheptadine-induced pancreatic toxicity or beta-cell function must use DMCPH to accurately model the toxicological pathway, as CPH alone will not replicate the same level of inhibition on insulin synthesis.
- [1] Chow SA, Falany JL, Fischer LJ. Cyproheptadine metabolites inhibit proinsulin and insulin biosynthesis and insulin release in isolated rat pancreatic islets. Cell Biol Toxicol. 1989 Jun;5(2):129-43. doi: 10.1007/BF00122648. PMID: 2670085. View Source
